N-tert-Butyl-N'-cyclohexyl ethylenediamine
Overview
Description
N-tert-Butyl-N’-cyclohexyl ethylenediamine is a chemical compound with the molecular formula C12H26N2 and a molecular weight of 198.35 g/mol . It is a specialty product often used in proteomics research . The compound is characterized by its solid physical state, a melting point of 61-63°C, and a boiling point of approximately 264.8°C at 760 mmHg .
Preparation Methods
The synthesis of N-tert-Butyl-N’-cyclohexyl ethylenediamine typically involves the reaction of tert-butylamine with cyclohexylamine in the presence of ethylenediamine. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The mixture is usually heated to a specific temperature to ensure the reaction proceeds efficiently . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N-tert-Butyl-N’-cyclohexyl ethylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amine oxides, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
N-tert-Butyl-N’-cyclohexyl ethylenediamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and as a ligand in coordination chemistry.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: It may be explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-tert-Butyl-N’-cyclohexyl ethylenediamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical processes, influencing the activity of enzymes and other proteins .
Comparison with Similar Compounds
N-tert-Butyl-N’-cyclohexyl ethylenediamine can be compared with other similar compounds such as:
N-tert-Butyl ethylenediamine: Lacks the cyclohexyl group, which may affect its binding properties and reactivity.
N-cyclohexyl ethylenediamine: Lacks the tert-butyl group, which may influence its steric and electronic properties.
N,N’-Di-tert-butyl ethylenediamine: Contains two tert-butyl groups, which can significantly alter its chemical behavior and applications.
The uniqueness of N-tert-Butyl-N’-cyclohexyl ethylenediamine lies in its specific combination of tert-butyl and cyclohexyl groups, which confer distinct steric and electronic properties, making it suitable for specialized applications in research and industry.
Properties
IUPAC Name |
N'-tert-butyl-N-cyclohexylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2/c1-12(2,3)14-10-9-13-11-7-5-4-6-8-11/h11,13-14H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIWLQNXYWOGFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCNC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428264 | |
Record name | N-tert-Butyl-N'-cyclohexyl ethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886501-01-5 | |
Record name | N-tert-Butyl-N'-cyclohexyl ethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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